
(3,5-Dimethylpyridin-4-yl)methanol
Overview
Description
(3,5-Dimethylpyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a hydroxymethyl group at the 4-position and methyl groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpyridin-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Hydroxymethylation: The introduction of the hydroxymethyl group at the 4-position can be achieved through a formylation reaction followed by reduction. For example, 3,5-dimethylpyridine can be reacted with formaldehyde and a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-pyridinecarboxaldehyde or 3,5-dimethyl-4-pyridinecarboxylic acid.
Reduction: Formation of 3,5-dimethylpyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential biological activities, particularly in drug development. Its derivatives have shown promise in various pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of (3,5-Dimethylpyridin-4-yl)methanol exhibit significant antimicrobial properties. For instance, compounds synthesized from it have demonstrated effectiveness against various bacterial strains .
- Anti-inflammatory Effects : Some studies have focused on the anti-inflammatory potential of this compound, showing that it can inhibit cyclooxygenase enzymes which are critical in inflammatory pathways.
- Anticancer Properties : There is ongoing research into the anticancer effects of this compound derivatives. Certain modifications to its structure have been linked to enhanced cytotoxicity against cancer cell lines .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate:
- Reactions : The compound can participate in nucleophilic substitutions and coupling reactions, which are essential for constructing larger molecular frameworks.
- Derivatives : A variety of derivatives can be synthesized from this compound by modifying the hydroxymethyl group or the methyl substituents. These derivatives often exhibit altered biological activities and chemical properties .
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Derivative A | Antimicrobial | 15 | |
Derivative B | Anti-inflammatory | 20 | |
Derivative C | Anticancer | 10 |
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted on several derivatives of this compound revealed that certain compounds had an IC50 value lower than 20 µM against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the hydroxymethyl position significantly enhanced activity . -
Case Study on Anti-inflammatory Effects :
In vitro assays demonstrated that specific derivatives could reduce prostaglandin E2 production in macrophages by over 50%, indicating strong anti-inflammatory potential. This suggests that this compound could be a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Pyridin-4-ylmethanol: Lacks the methyl groups at the 3- and 5-positions.
3,5-Dimethylpyridine: Lacks the hydroxymethyl group at the 4-position.
4-Hydroxymethylpyridine: Lacks the methyl groups at the 3- and 5-positions.
Uniqueness: (3,5-Dimethylpyridin-4-yl)methanol is unique due to the presence of both the hydroxymethyl group and the methyl groups at specific positions on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
(3,5-Dimethylpyridin-4-yl)methanol, a pyridine derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by a pyridine ring with two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 4 position. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula: C8H11N
- Molecular Weight: 135.18 g/mol
- CAS Number: 201286-63-7
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with biological macromolecules. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 12 | 100 |
C. albicans | 10 | 100 |
Antioxidant Activity
Pyridine derivatives have been noted for their antioxidant potential. The ability of this compound to scavenge free radicals was evaluated using the DPPH assay.
Sample | IC50 (µg/mL) |
---|---|
This compound | 25 |
Ascorbic Acid | 20 |
This suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases.
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of this compound. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis.
Case Study: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal loss in models of neurodegenerative diseases. The compound was found to enhance cognitive function and reduce behavioral deficits associated with memory impairment.
The exact mechanism of action for this compound remains under investigation; however, it is believed to involve:
- Binding to Receptors: Similar to other pyridine derivatives, it may interact with neurotransmitter receptors or enzymes involved in neurotransmission.
- Inhibition of Enzymes: The compound may inhibit enzymes such as monoamine oxidase (MAO), which could lead to increased levels of neurotransmitters like serotonin and dopamine.
- Modulation of Cellular Signaling: It may influence signaling pathways related to inflammation and apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Absorption: The compound is expected to have good bioavailability due to its low molecular weight.
- Distribution: It likely distributes widely in tissues due to its lipophilicity.
- Metabolism: Initial studies suggest involvement with cytochrome P450 enzymes.
Properties
IUPAC Name |
(3,5-dimethylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUEIGUEWFQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627405 | |
Record name | (3,5-Dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-63-7 | |
Record name | (3,5-Dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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